molecular formula C9H9NOS B13165087 3-(2-Sulfanylethoxy)benzonitrile

3-(2-Sulfanylethoxy)benzonitrile

Cat. No.: B13165087
M. Wt: 179.24 g/mol
InChI Key: CHJINHYMPDOQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Sulfanylethoxy)benzonitrile is an organic compound with the molecular formula C9H9NOS. It is a derivative of benzonitrile, characterized by the presence of a sulfanylethoxy group attached to the benzene ring. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Sulfanylethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-chloroethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the sulfanylethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Sulfanylethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

3-(2-Sulfanylethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Sulfanylethoxy)benzonitrile depends on the specific context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfanylethoxy group can form hydrogen bonds or engage in hydrophobic interactions, while the nitrile group can participate in nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the sulfanylethoxy group.

    3-(2-Hydroxyethoxy)benzonitrile: Similar structure but with a hydroxyethoxy group instead of a sulfanylethoxy group.

    3-(2-Methoxyethoxy)benzonitrile: Contains a methoxyethoxy group instead of a sulfanylethoxy group.

Uniqueness

3-(2-Sulfanylethoxy)benzonitrile is unique due to the presence of the sulfanylethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and development.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

3-(2-sulfanylethoxy)benzonitrile

InChI

InChI=1S/C9H9NOS/c10-7-8-2-1-3-9(6-8)11-4-5-12/h1-3,6,12H,4-5H2

InChI Key

CHJINHYMPDOQDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCS)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.